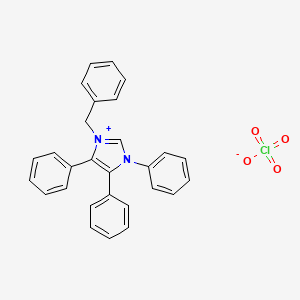
3-Benzyl-1,4,5-triphenylimidazolium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1,4,5-triphenylimidazolium perchlorate: is a chemical compound with the molecular formula C28H23ClN2O4 and a molecular weight of 486.94622 g/mol . This compound is known for its unique structure, which includes a benzyl group and three phenyl groups attached to an imidazolium core. It is often used in various research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,4,5-triphenylimidazolium perchlorate typically involves the reaction of benzyl chloride with 1,4,5-triphenylimidazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting imidazolium salt is then treated with perchloric acid to obtain the perchlorate salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzyl-1,4,5-triphenylimidazolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the imidazolium salt into other derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce various imidazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 3-Benzyl-1,4,5-triphenylimidazolium perchlorate is used as a reagent in organic synthesis, particularly in the formation of imidazole-based compounds. It serves as a precursor for various chemical transformations and is valuable in studying reaction mechanisms .
Biology: In biological research, this compound is used to investigate the interactions between imidazolium salts and biological molecules. It helps in understanding the binding affinities and biological activities of imidazole derivatives .
Industry: In industrial applications, this compound is used in the development of advanced materials, such as ionic liquids and catalysts. Its unique properties make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1,4,5-triphenylimidazolium perchlorate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium core can engage in hydrogen bonding and π-π interactions with other molecules, influencing their reactivity and stability. The benzyl and phenyl groups contribute to the compound’s overall hydrophobicity and steric effects, affecting its binding affinities and reaction pathways.
Comparación Con Compuestos Similares
- 1-Benzyl-3,4,5-triphenylimidazolium chloride
- 3-Benzyl-1,4,5-triphenylimidazolium bromide
- 3-Benzyl-1,4,5-triphenylimidazolium iodide
Comparison: Compared to its chloride, bromide, and iodide counterparts, 3-Benzyl-1,4,5-triphenylimidazolium perchlorate exhibits unique properties due to the presence of the perchlorate anion. This anion can influence the compound’s solubility, stability, and reactivity. The perchlorate salt is often preferred in specific applications where these properties are advantageous .
Propiedades
Número CAS |
25893-90-7 |
|---|---|
Fórmula molecular |
C28H23ClN2O4 |
Peso molecular |
486.9 g/mol |
Nombre IUPAC |
1-benzyl-3,4,5-triphenylimidazol-1-ium;perchlorate |
InChI |
InChI=1S/C28H23N2.ClHO4/c1-5-13-23(14-6-1)21-29-22-30(26-19-11-4-12-20-26)28(25-17-9-3-10-18-25)27(29)24-15-7-2-8-16-24;2-1(3,4)5/h1-20,22H,21H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
MOOOLSWZAXBDEW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CN(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


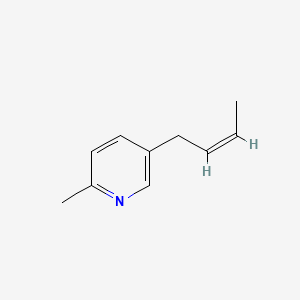
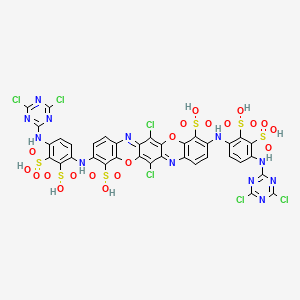
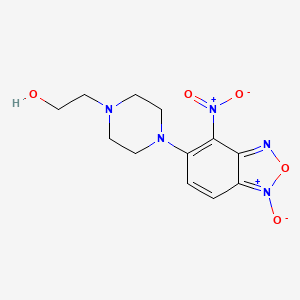
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
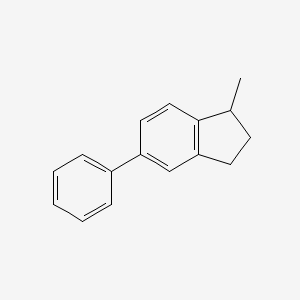
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)

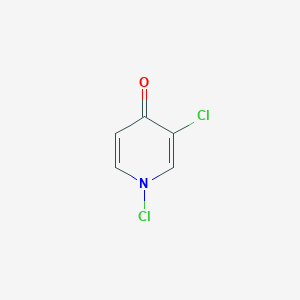
![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
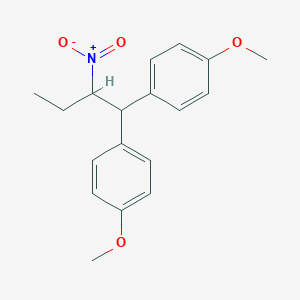
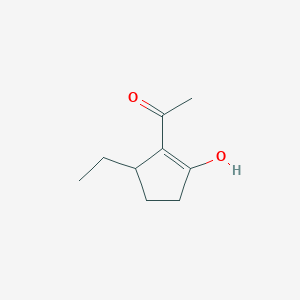


![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
